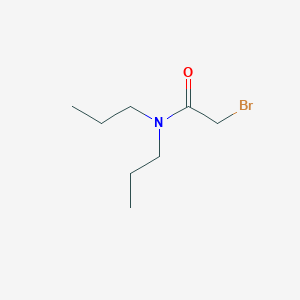

2-bromo-N,N-dipropylacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16BrNO |

|---|---|

Molecular Weight |

222.12 g/mol |

IUPAC Name |

2-bromo-N,N-dipropylacetamide |

InChI |

InChI=1S/C8H16BrNO/c1-3-5-10(6-4-2)8(11)7-9/h3-7H2,1-2H3 |

InChI Key |

GIIJBUQBQDWNOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)CBr |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 2 Bromo N,n Dipropylacetamide

Nucleophilic Substitution Reactions at the α-Carbon

The principal reaction pathway for 2-bromo-N,N-dipropylacetamide is the bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile attacks the α-carbon, leading to the displacement of the bromide ion, which is a good leaving group. This reaction is a versatile method for introducing the N,N-dipropylacetamido moiety into various molecular scaffolds.

Reactions with Nitrogen-Centred Nucleophiles (e.g., Amines, Thiourea)

Nitrogen-containing nucleophiles, such as primary and secondary amines, readily react with α-bromoacetamides. In a typical reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic α-carbon of this compound. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond. chemguide.co.uk The initial product is an ammonium (B1175870) salt, which is subsequently deprotonated, often by excess amine in the reaction mixture, to yield the corresponding α-amino-N,N-dipropylacetamide derivative.

Thiourea (B124793) is another effective nitrogen- and sulfur-containing nucleophile that reacts with α-bromoacetamides. The reaction typically proceeds via the sulfur atom, which is the more nucleophilic center, attacking the α-carbon to displace the bromide ion. This forms an isothiuronium (B1672626) salt intermediate. researchgate.net Depending on the subsequent reaction conditions and the structure of the reactants, this intermediate can then undergo cyclization or hydrolysis to form various heterocyclic compounds, such as aminothiazoles. researchgate.net

Reactions with Oxygen-Centred Nucleophiles

Oxygen-centered nucleophiles, including alkoxides, phenoxides, and carboxylates, can also participate in substitution reactions with this compound. For instance, alcohols, in the presence of a non-nucleophilic base to form the more potent alkoxide ion, can displace the bromide to form α-alkoxy-N,N-dipropylacetamide derivatives (ethers). Similarly, the reaction with carboxylate salts yields α-acyloxy-N,N-dipropylacetamide compounds (esters). The reactivity of these nucleophiles is generally lower than that of amines or thiolates, and thus may require more stringent reaction conditions.

Reactions with Sulfur-Centred Nucleophiles

Sulfur-centered nucleophiles, particularly thiols, are highly effective in reacting with α-bromoacetamides. Thiols are more acidic than their alcohol counterparts, and their conjugate bases, thiolates, are excellent nucleophiles. libretexts.orglibretexts.org The reaction of a thiol with this compound, typically carried out in the presence of a base to generate the thiolate anion, proceeds rapidly to form a stable thioether linkage. libretexts.org This reaction is highly efficient due to the high nucleophilicity of sulfur. libretexts.org

Mechanistic Investigations of SN2 Pathways

The nucleophilic substitution reactions of this compound overwhelmingly proceed via an SN2 mechanism. researchgate.net This pathway is characterized by several key features:

Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile, consistent with a bimolecular rate-determining step.

Stereochemistry: The reaction occurs via a "backside attack," where the nucleophile approaches the α-carbon from the side opposite to the bromine atom. masterorganicchemistry.com This leads to an inversion of configuration at the α-carbon. While the α-carbon in the parent compound is achiral, this inversion is a critical feature for substituted, chiral α-haloamides. nih.gov

Transition State: The reaction proceeds through a single, high-energy transition state where the nucleophile and the leaving group are both partially bonded to the α-carbon. masterorganicchemistry.com The geometry at the carbon atom is trigonal bipyramidal in the transition state. masterorganicchemistry.com

Steric Hindrance: The rate of SN2 reactions is sensitive to steric bulk around the reaction center. masterorganicchemistry.com While the two propyl groups on the nitrogen atom are somewhat bulky, they are sufficiently removed from the α-carbon as to not significantly impede the approach of most nucleophiles.

Computational and kinetic studies on analogous α-bromoacetanilides have shown that the transition state can be influenced by substituents and reaction conditions, but the fundamental pathway remains a concerted SN2 displacement. researchgate.net

Electrochemical Debrominative Hydrogenation and Deuteration

Electrochemical methods offer a facile and efficient alternative for the reduction of the carbon-bromine bond in α-bromoacetamides. rsc.orgresearchgate.net This technique uses electrons as traceless reagents, avoiding the need for chemical reducing agents and often proceeding under mild, room-temperature conditions. rsc.orgrsc.org The process involves the electrochemical activation of the C-Br bond, leading to its cleavage and subsequent saturation by a hydrogen or deuterium (B1214612) atom.

For this compound, this transformation would yield N,N-dipropylacetamide or its α-deuterated analogue. The deuterium source for these reactions is typically heavy water (D₂O), which is an economical and readily available reagent. rsc.orgnju.edu.cnnih.gov This method is valued for its high functional group tolerance and excellent levels of deuterium incorporation. researchgate.netrsc.org

Catalyst Systems and Electrolytic Conditions

The electrochemical debromination of 2-bromo-N-arylacetamides has been successfully carried out in an undivided cell setup. rsc.orgresearchgate.net The specific conditions can be adapted for this compound. Key components of the system include the electrodes, solvent, supporting electrolyte, and the source of hydrogen or deuterium.

| Component | Material/Compound | Role/Function |

| Cathode | Platinum (Pt), Graphite Felt | Surface for the reduction of the substrate (C-Br bond cleavage) |

| Anode | Carbon (C), Graphite Felt | Surface for oxidation (e.g., of solvent or electrolyte) |

| Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN) | Dissolves substrate and electrolyte, facilitates ion transport |

| Electrolyte | Tetrabutylammonium tetrafluoroborate (B81430) (ⁿBu₄NBF₄) | Provides conductivity to the solution |

| H/D Source | Water (H₂O) / Deuterium Oxide (D₂O) | Provides the hydrogen or deuterium atom for the final product |

The reaction is typically performed at a constant current or controlled potential. Mechanistic studies suggest the process involves the transfer of electrons to the this compound molecule, leading to the cleavage of the C-Br bond to form a radical or anionic intermediate, which then abstracts a hydrogen or deuterium atom from the water or D₂O present in the medium to give the final product. researchgate.net

Stereochemical Outcomes and Deuterium Incorporation Studies

Reactions involving the α-carbon of this compound are subject to established stereochemical principles. In nucleophilic substitution reactions following a bimolecular (SN2) mechanism, an inversion of stereochemistry at the α-carbon is expected. This occurs as the nucleophile attacks the carbon atom from the side opposite to the bromine leaving group. While specific stereochemical studies on the enantiomerically pure form of this compound are not widely documented, this outcome is a fundamental principle of such reactions.

Deuterium incorporation is a powerful tool for elucidating reaction mechanisms and enhancing the metabolic stability of molecules in drug discovery. chem-station.comresearchgate.net The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond, slowing down reactions where this bond is broken in the rate-determining step. chem-station.commdpi.com

For this compound, deuterium could be incorporated at the α-position. While direct studies on this specific molecule are limited, general methods for the deuteration of amides and related compounds are well-established. For instance, palladium-catalyzed hydrogen-deuterium exchange protocols have been successfully applied to N-protected amino amides, demonstrating the feasibility of selective deuterium labeling in similar structures. researchgate.net Such labeling of this compound would enable detailed mechanistic investigations of its elimination, substitution, and rearrangement reactions.

Hydrolytic Stability and Degradation Pathways of the Amide Linkage

The amide linkage is known for its exceptional stability, a feature attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, increasing its rotational barrier and resistance to hydrolysis. Tertiary amides, such as this compound, are generally more resistant to hydrolysis than primary or secondary amides due to the absence of N-H protons and increased steric hindrance around the carbonyl group.

Under typical conditions, the primary site of reactivity for this compound is the α-carbon due to the C-Br bond being significantly more labile than the amide C-N bond. However, under forcing acidic or basic conditions, hydrolysis of the amide can occur, yielding dipropylamine (B117675) and bromoacetic acid.

Alternative degradation pathways may become accessible under specific conditions. For instance, computational studies on the degradation of N-chloro-α-amino acids have shown competitive pathways, including concerted Grob fragmentation and β-elimination, which are influenced by pH. nih.gov By analogy, oxidative conditions could potentially initiate degradation pathways in this compound involving radical intermediates or other reactive species, although such pathways are not extensively reported.

Elimination Reactions and Olefin Formation

This compound can undergo elimination reactions to form an α,β-unsaturated amide, specifically N,N-dipropylacrylamide. This transformation, a dehydrobromination, typically proceeds via an E2 (bimolecular elimination) mechanism when a strong, non-nucleophilic base is used.

The mechanism involves the abstraction of a proton from the carbon adjacent to the carbonyl group (the α'-position relative to the bromine, but the β-position relative to the amide nitrogen) by the base, in a concerted step with the departure of the bromide leaving group. The use of a sterically hindered base, such as potassium tert-butoxide or diazabicycloundecene (DBU), is often preferred to minimize competing SN2 substitution reactions. The resulting product, N,N-dipropylacrylamide, is a valuable monomer and synthetic intermediate, containing a reactive Michael acceptor system.

Participation in Cyclization Reactions and Heterocycle Formation

α-Haloacetamides are versatile reagents for the construction of heterocyclic scaffolds, which are core components of many pharmaceuticals and biologically active compounds. rsc.orgresearchgate.net The reactivity of the C-Br bond allows for initial alkylation of a nucleophile, followed by subsequent intramolecular reactions to form a ring.

A notable example involves the use of the closely related analog, 2-bromo-N,N-dimethylacetamide, in a photoredox-catalyzed cascade reaction to synthesize 6-quaternary alkylated phenanthridines. alfa-chemistry.com In this process, the 2-bromo-N,N-dimethylacetamide serves as a precursor to an active methylene (B1212753) radical. This radical adds to the carbon-carbon double bond of an N-arylacrylamide, initiating a sequence of nitrile insertion and homolytic aromatic substitution to construct the complex heterocyclic product in moderate to good yields. alfa-chemistry.com

The conditions and outcomes for this type of reaction are summarized below, demonstrating the utility of α-bromo-N,N-dialkylacetamides in modern synthetic chemistry.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Conditions | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|---|---|---|

| N-Arylacrylamide | 2-Bromo-N,N-dimethylacetamide | fac-Ir(ppy)₃ | Na₂CO₃ | DMSO/Acetonitrile | 5W Blue LED, 32h | 6-Quaternary Alkylated Phenanthridine | 72-80% | alfa-chemistry.com |

This methodology highlights how this compound can act as a key building block for creating molecular complexity through radical-mediated cyclization cascades.

Rearrangement and Other Complex Transformations

While simple substitution and elimination are the most common reactions, this compound has the structural potential to participate in more complex transformations, including molecular rearrangements. Although direct evidence for rearrangements of this specific compound is scarce, analogies can be drawn from related α-halo carbonyl systems.

The Favorskii rearrangement is a well-known reaction of α-halo ketones with a base, which proceeds through a cyclopropanone (B1606653) intermediate to yield a rearranged carboxylic acid derivative. core.ac.uk An analogous rearrangement for an α-bromo amide like this compound is mechanistically plausible, which would lead to a rearranged β-amino acid derivative. However, this transformation is less common for amides compared to ketones.

Other complex reactions can be initiated at the α-bromo position. For example, reactions of α-bromo-1,3-diketones with N-substituted thioureas have been shown to sometimes proceed with an unexpected C–N acyl migration, leading to a rearranged heterocyclic product. nih.gov This indicates that under certain conditions, the initial adducts formed from α-bromo carbonyl compounds can undergo complex, multi-step transformations. Furthermore, the Hofmann rearrangement, a process that converts primary amides to amines with one less carbon atom via an N-bromoamide intermediate and subsequent rearrangement, is not directly applicable to the tertiary amide structure of this compound. thieme-connect.degoogle.com

Applications of 2 Bromo N,n Dipropylacetamide in Organic Synthesis

Role as a Versatile Building Block for Functionalization

2-Bromo-N,N-dipropylacetamide serves as a key building block for the introduction of the N,N-dipropylacetamido moiety onto a variety of substrates. The primary mechanism through which this is achieved is nucleophilic substitution, where the bromine atom acts as a leaving group. The electron-withdrawing nature of the adjacent amide group enhances the electrophilicity of the alpha-carbon, making it susceptible to attack by a wide range of nucleophiles.

This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds. The N,N-dipropylacetamide group can be strategically incorporated into larger molecules to modify their physical and chemical properties, such as solubility, lipophilicity, and biological activity. The versatility of this building block is evident in its utility in creating a diverse array of functionalized molecules from simpler precursors.

Synthesis of Advanced Amide Derivatives and Conjugates

A primary application of this compound is in the synthesis of more complex amide derivatives through nucleophilic substitution reactions. Various nucleophiles can displace the bromide ion to form a new covalent bond with the alpha-carbon. This allows for the straightforward synthesis of a library of compounds with a common N,N-dipropylacetamide core but with varied functionality at the alpha-position.

Common nucleophiles used in these reactions include amines, thiols, and phenols. The reaction with thiols or phenols proceeds under basic conditions to afford the corresponding thioethers or ethers. These reactions are typically carried out in a suitable organic solvent, and the choice of base and reaction conditions can be optimized to achieve high yields.

| Nucleophile | Reagent Example | Product Type |

| Thiol | 4-mercaptophenol | α-Thioether |

| Phenol | Phenol | α-Ether |

| Amine | Piperidine | α-Amino Amide |

This interactive table showcases potential nucleophilic substitution reactions.

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect and quantify. Compounds containing bromine are particularly useful as derivatizing agents in mass spectrometry (MS) due to the characteristic isotopic pattern of bromine (79Br and 81Br occur in an approximately 1:1 ratio), which results in a distinctive M+2 peak. This unique isotopic signature allows for the unambiguous identification of derivatized analytes in complex mixtures.

While specific applications of this compound as a derivatizing agent are not extensively documented, its chemical properties are analogous to other bromo-containing reagents used for this purpose. nih.govnih.gov It can, in principle, be used to "tag" molecules containing nucleophilic functional groups, such as carboxylic acids, phenols, or thiols, to enhance their detectability in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov The N,N-dipropylacetamide moiety would also alter the chromatographic behavior of the analyte, potentially improving separation efficiency.

Hypothetical Derivatization Reaction: Analyte-COOH + this compound → Analyte-COO-CH2-C(O)N(CH2CH2CH3)2

This reaction would transform a polar carboxylic acid into a less polar ester, which is often more amenable to reversed-phase HPLC and GC analysis.

Intermediate in the Synthesis of Complex Heterocyclic Systems

The reactivity of this compound also makes it a useful intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds which are prevalent in medicinal chemistry.

Imidazopyridines are a class of fused heterocyclic compounds that are of significant interest in pharmaceutical research due to their diverse biological activities. While direct use of this compound in the synthesis of imidazo[1,2-a]pyridines is plausible through the well-known Tschitschibabin reaction (alkylation of a 2-aminopyridine (B139424) followed by cyclization), a documented example highlights its utility in the synthesis of a related imidazo[4,5-b]pyridine system. nih.gov

In a reported synthesis, the related precursor, 2-(3-bromophenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid, is activated and then reacted with di-n-propylamine to form the final N,N-dipropylacetamide derivative. prepchem.com This demonstrates the role of the N,N-dipropylamide moiety in the structure of complex heterocyclic drug candidates. A plausible forward synthesis could involve the alkylation of an imidazo[4,5-b]pyridine with this compound.

| Reactant 1 | Reactant 2 | Product |

| 2-(3-bromophenyl)-3H-imidazo[4,5-b]pyridine | This compound | 2-(3-Bromophenyl)-N,N-dipropyl-3-H-imidazo[4,5-b]pyridine-3-acetamide |

This interactive table presents a potential synthetic route to an imidazopyridine derivative.

Thienopyrimidines are another important class of heterocyclic compounds with a wide range of biological activities, including use as kinase inhibitors in cancer therapy. nih.gov The synthesis of the thienopyrimidine core often involves the construction of a substituted thiophene (B33073) ring followed by annulation of the pyrimidine (B1678525) ring.

One common route to substituted 2-aminothiophenes is the Gewald reaction, which involves the condensation of a ketone or aldehyde, a cyano-activated methylene (B1212753) compound, and elemental sulfur. The resulting 2-aminothiophene can then be cyclized with various reagents to form the pyrimidine ring. While no specific examples detailing the use of this compound in thienopyrimidine synthesis were identified, α-halo amides, in general, are versatile reagents in heterocyclic synthesis. It is conceivable that it could be used to alkylate a pre-formed thienopyrimidine core possessing a nucleophilic site, or its corresponding α-amino or α-thio derivatives could serve as precursors in the construction of the pyrimidine ring.

For instance, a 2-aminothiophene derivative could be acylated and then cyclized to form the thienopyrimidinone. Alternatively, an N- or S-alkylation of a thienopyrimidine scaffold with this compound could be employed to introduce the N,N-dipropylacetamide side chain, a common strategy for modifying the pharmacological properties of a lead compound.

Contribution to Thiazolidinone Synthesis

The synthesis of thiazolidinones, a class of heterocyclic compounds with significant pharmacological interest, can be achieved through various synthetic routes. One such method involves the reaction of α-haloamides with thiourea (B124793) or its derivatives. While direct and detailed research findings on the use of this compound in thiazolidinone synthesis are limited in readily available literature, the reaction of its close analogue, 2-chloro-N,N-dipropylacetamide, with thiourea has been reported to yield 2-amino-4-thiazolidinone derivatives. This reaction underscores the utility of α-halo-N,N-dialkylacetamides as precursors for the construction of the thiazolidinone ring system.

The general reaction mechanism for the formation of a 2-iminothiazolidin-4-one from a 2-halo-N,N-dialkylacetamide and thiourea proceeds through a Hantzsch-type condensation. The process is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloacetamide, leading to the displacement of the halide ion and the formation of an S-alkylated intermediate. Subsequent intramolecular cyclization occurs through the attack of one of the nitrogen atoms of the thiourea derivative on the carbonyl carbon of the acetamide (B32628). This is followed by dehydration to yield the final 2-imino-4-thiazolidinone product.

In the case of the reaction involving 2-chloro-N,N-dipropylacetamide, it was noted in a review that the corresponding 2-amino-4-thiazolidinone was formed as a side product. This suggests that the primary product may have been different, and the reaction conditions might not have been optimized for thiazolidinone formation. The specific details of the main product and the reaction yields were not extensively elaborated in the available secondary literature.

To illustrate a representative procedure for this type of transformation, the synthesis of a 2-imino-4-thiazolidinone from a generic 2-halo-N,N-dialkylacetamide and a thiourea derivative is outlined below. This provides a foundational understanding of the reaction conditions that would likely be employed for the synthesis using this compound.

Representative Synthesis of a 2-Imino-4-thiazolidinone:

A mixture of the appropriate 2-halo-N,N-dialkylacetamide and a substituted thiourea is typically dissolved in a suitable solvent, such as ethanol. The reaction mixture is then heated under reflux for a period of several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is often removed under reduced pressure, and the resulting residue is treated with water. The solid product, if formed, is collected by filtration, washed, and can be further purified by recrystallization from an appropriate solvent to yield the desired 2-imino-4-thiazolidinone. The use of a base is sometimes employed to facilitate the reaction.

The following interactive data table summarizes the key components and expected outcomes for the synthesis of a thiazolidinone derivative from this compound and thiourea, based on analogous reactions.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Solvent |

| This compound | Thiourea | 2-Imino-N,N-dipropyl-4-thiazolidinone | Hantzsch Condensation | Ethanol |

This table can be filtered and sorted to highlight the specific roles of the reactants in the formation of the thiazolidinone ring. The detailed research findings from analogous reactions indicate that yields can vary significantly based on the specific substrates and reaction conditions employed.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo N,n Dipropylacetamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 2-bromo-N,N-dipropylacetamide. Through the analysis of ¹H NMR, ¹³C NMR, and various 2D NMR experiments, a complete picture of the molecule's connectivity can be assembled.

Proton NMR (¹H NMR) for α-Proton and Alkyl Chain Characterization

The ¹H NMR spectrum of this compound is expected to provide distinct signals corresponding to the different proton environments within the molecule. The chemical shift (δ) of each signal is influenced by the electronic environment, and the splitting pattern reveals the number of neighboring protons.

The most downfield signal, aside from any residual solvent peaks, is anticipated to be a singlet corresponding to the α-proton (Br-CH₂-). The high electronegativity of the adjacent bromine atom and the carbonyl group significantly deshields this proton, shifting its resonance to a lower field.

The two N-propyl groups are chemically equivalent due to free rotation around the C-N bonds at room temperature. Each propyl chain would give rise to three distinct signals:

A triplet for the terminal methyl protons (-CH₃).

A multiplet (expected to be a sextet) for the central methylene (B1212753) protons (-CH₂-).

A triplet for the methylene protons directly attached to the nitrogen atom (N-CH₂-).

The expected chemical shifts and splitting patterns are summarized in the table below, based on data from analogous compounds like N,N-dipropylacetamide. spectrabase.com

Interactive Data Table: Predicted ¹H NMR Data for this compound Use the filter to search for specific proton assignments.

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Br-CH ₂-C=O | ~3.9 - 4.2 | Singlet (s) | 2H |

| N-(CH ₂)₂-CH₃ | ~3.2 - 3.4 | Triplet (t) | 4H |

| N-CH₂-CH ₂-CH₃ | ~1.5 - 1.7 | Sextet (sxt) | 4H |

| N-(CH₂)₂-CH ₃ | ~0.8 - 1.0 | Triplet (t) | 6H |

Carbon NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbon (C=O) is expected to appear significantly downfield, typically in the range of 165-175 ppm. The α-carbon, directly attached to the bromine atom (Br-CH₂-), will also be shifted downfield compared to a typical methylene carbon, due to the electronegativity of the bromine. The three distinct carbon atoms of the N-propyl chains will appear in the upfield region of the spectrum. The chemical shifts can be predicted by observing related structures such as 1-bromo-2-methylpropane (B43306) and N,N-dipropylacetamide. spectrabase.comdocbrown.info

Interactive Data Table: Predicted ¹³C NMR Data for this compound Use the filter to search for specific carbon assignments.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C =O | ~165 - 168 |

| Br-C H₂- | ~25 - 30 |

| N-C H₂-CH₂-CH₃ | ~45 - 50 |

| N-CH₂-C H₂-CH₃ | ~20 - 25 |

| N-(CH₂)₂-C H₃ | ~10 - 12 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show cross-peaks connecting the signals of adjacent protons within the propyl chains. Specifically, the N-CH₂ protons would show a correlation to the central -CH₂- protons, which in turn would show a correlation to the terminal -CH₃ protons. The α-proton (Br-CH₂-) would not show any COSY correlations as it has no adjacent protons, confirming it as a singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.com HSQC would be used to definitively assign each carbon signal by correlating it to its known proton signal. For example, the proton signal at ~4.0 ppm would correlate to the carbon signal at ~28 ppm, confirming the assignment of the Br-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). princeton.edu HMBC is critical for piecing together the molecular fragments. Key expected correlations for this compound would include:

A cross-peak between the N-CH₂ protons and the carbonyl carbon (C=O).

A correlation between the α-protons (Br-CH₂-) and the carbonyl carbon (C=O).

Correlations between the N-CH₂ protons and the central -CH₂- carbon of the propyl chain.

Together, these 2D NMR techniques provide definitive evidence for the complete molecular structure of this compound. researchgate.net

Infrared (IR) and Raman Spectroscopic Investigation of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Carbonyl Stretching Frequencies and Amide Bands

The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch. For tertiary amides, this band typically appears in the range of 1630–1680 cm⁻¹. libretexts.org The exact position is sensitive to the electronic environment. The presence of the electron-withdrawing bromine atom on the α-carbon can slightly increase the frequency compared to an unsubstituted N,N-dialkylacetamide. spectroscopyonline.com

While tertiary amides like this compound lack the N-H bond necessary for the characteristic Amide II band, other vibrations associated with the C-N bond can be observed in the fingerprint region.

Halogen-Carbon Bond Vibrations

The stretching vibration of the carbon-bromine (C-Br) bond is another key feature. This absorption is typically found in the fingerprint region of the IR spectrum, generally between 500 and 700 cm⁻¹. The C-Br stretch often produces a band of medium to strong intensity. Raman spectroscopy can also be a valuable tool for observing this vibration, as the C-Br bond's polarizability makes it Raman-active. walshmedicalmedia.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound Use the filter to search for specific bond vibrations.

| Functional Group / Bond | Type of Vibration | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| C=O (Amide) | Stretch | 1640 - 1670 | Strong |

| C-N | Stretch | 1150 - 1250 | Medium |

| C-Br | Stretch | 500 - 700 | Medium-Strong |

Mass Spectrometric (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. The presence of a bromine atom results in a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively) youtube.comdocbrown.info. This leads to two molecular ion peaks (M and M+2) of almost equal intensity, which is a clear indicator for the presence of a single bromine atom in the molecule youtube.com.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, typically to four or more decimal places. This level of accuracy allows for the unambiguous determination of the elemental composition of this compound, distinguishing it from other compounds with the same nominal mass. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecular formula (C₈H₁₆BrNO).

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Quantity | Most Abundant Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon | 8 | 12.00000 | 96.00000 |

| Hydrogen | 16 | 1.00783 | 16.12528 |

| Bromine | 1 | 78.91834 | 78.91834 |

| Nitrogen | 1 | 14.00307 | 14.00307 |

| Oxygen | 1 | 15.99491 | 15.99491 |

| Total Exact Mass | | | 221.04150 |

In an HRMS experiment, the measured mass of the molecular ion [M]⁺ would be compared to this theoretical value. A close correlation, typically within a few parts per million (ppm), confirms the elemental formula C₈H₁₆BrNO. For instance, in the analysis of the simpler analogue 2-bromoacetamide, the sodium adduct [M+Na]⁺ was observed with a calculated m/z of 159.94, which was identical to the found value, demonstrating the accuracy of the technique nih.gov.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (such as the molecular ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the weakest bonds and lead to stable fragments.

Key fragmentation pathways for amides and alkyl halides include:

Alpha-cleavage: This is a dominant fragmentation pathway for amides and amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom libretexts.org. For this compound, this would involve the loss of an ethyl radical (C₂H₅•) from one of the propyl chains.

Cleavage of the C-Br bond: The carbon-bromine bond is relatively weak and can cleave to lose a bromine radical (Br•), resulting in a fragment at [M-Br]⁺ miamioh.edu.

McLafferty Rearrangement: While less common for this specific structure, it is a possibility in molecules with sufficiently long alkyl chains and gamma-hydrogens.

Cleavage of the amide group: Fragmentation can also occur around the carbonyl group.

A study on the related compound 2-bromo-N,N-dimethylacetamide identified a characteristic fragment at m/z 118, corresponding to [C₄H₈NOS]⁺ after derivatization, highlighting how specific fragments can serve as diagnostic markers alfa-chemistry.com. Based on established fragmentation principles, a predicted fragmentation pattern for this compound is presented below.

Table 2: Predicted MS/MS Fragmentation of this compound (Precursor Ion [C₈H₁₆⁷⁹BrNO]⁺, m/z = 221.04)

| Predicted Fragment Ion | Proposed Structure / Loss | m/z (for ⁷⁹Br) |

|---|---|---|

| 192.00 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of ethyl radical |

| 178.02 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of propyl radical |

| 142.08 | [M - Br]⁺ | Loss of bromine radical |

| 120.04 | [CH₂=N(C₃H₇)₂]⁺ | Cleavage of Br-CH₂ bond |

| 114.12 | [C₇H₁₆N]⁺ | Loss of COCH₂Br |

| 100.10 | [C₆H₁₄N]⁺ | Loss of C₂H₂ from m/z 120, or other pathways |

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. While a specific crystal structure for this compound is not described in the available literature, analysis of closely related structures, such as 2-bromoacetamide, provides significant insight into the likely solid-state conformation nih.gov.

From these analogues, it can be inferred that the core amide group (O=C-N) of this compound would be planar or nearly planar nih.gov. This planarity arises from the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond.

Key structural features observed in analogues include:

Torsion Angles: The orientation of the bromomethyl group relative to the planar amide is defined by the torsion angle (O=C-C-Br). In 2-bromoacetamide, the bromine atom is oriented away from the carbonyl oxygen nih.gov. A similar conformation would be expected for the N,N-dipropyl derivative.

Table 3: Selected Crystallographic Data for the Analogue 2-Bromoacetamide

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| (O1/N1)—C1—C2—Br1 Torsion Angle | -166.7 (2)° / 14.4 (4)° | nih.gov |

Computational Chemistry and Theoretical Investigations of 2 Bromo N,n Dipropylacetamide

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivityresearchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of molecular properties, providing insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

For 2-bromo-N,N-dipropylacetamide, the HOMO is expected to be localized around the regions of highest electron density, likely involving the lone pairs on the nitrogen and oxygen atoms, and potentially the bromine atom. The LUMO would be anticipated to be centered on the most electrophilic part of the molecule, which is the antibonding orbital of the carbon-bromine (C-Br) bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A DFT calculation would provide the precise energies of these orbitals and the magnitude of the gap, which are fundamental to predicting how this compound would behave in chemical reactions, particularly with nucleophiles and electrophiles.

Table 1: Illustrative Frontier Molecular Orbital (HOMO/LUMO) Data (Note: The following are descriptive placeholders, as specific calculated values for this compound are not available in published literature.)

| Parameter | Description of Expected Findings |

| HOMO Energy | The calculated energy value (typically in electron volts, eV) of the highest occupied molecular orbital. This would quantify the molecule's ability to donate electrons. |

| LUMO Energy | The calculated energy value (in eV) of the lowest unoccupied molecular orbital. This would quantify the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference (in eV) between the HOMO and LUMO. A relatively small gap would indicate higher reactivity, particularly for nucleophilic substitution at the carbon bearing the bromine atom. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netmdpi.com It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The map is color-coded to show different regions of charge distribution: red typically indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). researchgate.net

Table 2: Predicted Regions from Molecular Electrostatic Potential (MEP) Mapping (Note: This table describes the expected qualitative results from an MEP analysis.)

| Molecular Region | Predicted Electrostatic Potential | Chemical Implication |

| Carbonyl Oxygen | Strong Negative (Red) | Site for electrophilic attack and hydrogen bond acceptance. |

| Alkyl Groups (Propyl) | Slightly Positive / Neutral (Green/Blue) | Generally non-reactive and contributing to steric bulk. |

| Alpha-Carbon (attached to Br) | Positive (Blue) | Primary site for nucleophilic attack (e.g., in SN2 reactions). |

| Bromine Atom | Slightly Negative to Neutral | The electronegativity of bromine would draw electron density, but the carbon it's attached to is the primary electrophilic site. |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational frequency analysis, typically performed as part of a DFT calculation, predicts the infrared (IR) and Raman spectra of a molecule. q-chem.com By calculating the vibrational modes of the molecule, this analysis can help to confirm its structure and identify characteristic functional groups. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds.

For this compound, a key predicted vibration would be the C=O (carbonyl) stretch, which is expected to appear as a strong band in the IR spectrum, typically around 1650-1680 cm⁻¹. Other significant vibrations would include the C-N stretch, C-Br stretch, and various C-H bending and stretching modes from the propyl groups. Comparing the calculated spectrum with an experimentally obtained spectrum is a standard method for verifying the identity and purity of a synthesized compound. nist.gov

Molecular Modeling of Conformational Preferences

Due to the presence of single bonds, this compound can exist in various conformations. The two propyl groups attached to the nitrogen atom can rotate, leading to a complex potential energy surface with multiple local minima. Molecular modeling techniques, such as conformational searches using molecular mechanics or DFT, can be used to identify the most stable conformers (i.e., those with the lowest energy).

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. arxiv.orgacs.org This is particularly relevant for this compound, which is expected to undergo reactions like nucleophilic substitution, where the bromine atom is replaced by a nucleophile.

By modeling the reaction pathway, chemists can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. nih.gov The geometry of the transition state, the highest energy point along the reaction coordinate, can also be determined. This information is critical for understanding the reaction mechanism and predicting reaction rates. For instance, modeling the SN2 reaction of this compound with a nucleophile would allow for the visualization of the bond-breaking (C-Br) and bond-forming (C-Nucleophile) processes and the calculation of the energy profile of this transformation.

In Silico Prediction of Chemical Properties Relevant to Researchresearchgate.net

In silico methods, which are computer-based predictions, are widely used to estimate various physicochemical properties of molecules, which is crucial in fields like drug discovery and environmental science. nih.govnih.govrsc.org These predictions are often based on the molecule's structure and can be performed using Quantitative Structure-Property Relationship (QSPR) models or other machine learning algorithms. proquest.comresearchgate.net

For this compound, a range of properties could be predicted in silico. These predictions are valuable for anticipating the molecule's behavior in various experimental and biological systems, guiding further research.

Table 3: Examples of In Silico Predictable Properties for this compound (Note: This table lists properties that could be predicted using computational tools.)

| Property | Description and Research Relevance |

| LogP (Octanol-Water Partition Coefficient) | Predicts the lipophilicity (fat-solubility) of the molecule. This is crucial for understanding its potential bioavailability and environmental fate. |

| Aqueous Solubility | Estimates how well the compound dissolves in water. This is a fundamental property for any biological or environmental application. |

| Boiling Point | Predicts the temperature at which the compound boils at standard pressure. Useful for planning purification and handling procedures. |

| Vapor Pressure | Estimates the volatility of the compound. Relevant for assessing potential inhalation exposure and environmental distribution. |

Mechanistic Investigations in Chemical Biology and Ligand Design in Vitro and in Silico Focus

Design Strategies for Ligands Incorporating the N,N-Dipropylacetamide Moiety

The N,N-dipropylacetamide moiety is a key structural component in the design of various biologically active ligands, particularly those targeting the 18 kDa Translocator Protein (TSPO). One prominent design strategy is the bifunctional chelate (BFC) approach. This method involves creating a molecule with two distinct functional parts: one that targets a specific biological structure and another that can chelate a metal ion. An example of this is the TSPO-selective BFC ligand, CB256, which incorporates the N,N-dipropylacetamide group as part of its TSPO-targeting scaffold. This design allows for the potential attachment of metal ions for diagnostic imaging or therapeutic applications while aiming to maintain or enhance affinity for the target protein. nih.gov

Another successful strategy involves the synthesis and evaluation of novel scaffolds, such as N,N-disubstituted pyrazolopyrimidine acetamides. In these series, the N,N-dipropylacetamide group is one of several N,N-dialkyl substituents explored to understand the structure-activity relationship (SAR) with the TSPO binding pocket. Research has shown that modifying the length and nature of the N-alkyl chains can significantly impact binding affinity. For instance, the N,N-dipropyl acetamide (B32628) derivative, known as GMA 10, demonstrated a potent binding affinity in the nanomolar range. nih.gov This indicates that the steric and lipophilic properties of the dipropyl group are well-suited for a lipophilic binding pocket within the TSPO receptor. nih.gov Shortening the N,N-dialkyl substituents was found to be detrimental to TSPO binding, highlighting the importance of the specific size and conformation of the N,N-dipropylacetamide moiety in these ligand designs. nih.gov

Molecular Docking and Receptor Interaction Studies (In Silico)

In silico methods, such as molecular docking, are crucial for elucidating the binding modes of ligands containing the N,N-dipropylacetamide group. For the pyrazolopyrimidine derivative GMA 10, docking studies against the Bacillus cereus TSPO (BcTSPO) receptor (PDB ID: 4RYI) revealed a high binding affinity, with a calculated docking score of -9.206. nih.gov The analysis indicated that the compound forms a hydrogen bond with the hydrophobic residue Tryptophan-51 (Trp-51) in the binding pocket, suggesting a key interaction for its high affinity. researchgate.net

Another compound featuring the N,N-dipropylacetamide structure, Alpidem, has been the subject of comprehensive in silico investigation. Molecular docking analyses were performed to study its interactions with two different enzymes, human monoamine oxidase A (PDB ID: 2Z5X) and another protein associated with Alzheimer's disease (PDB ID: 4BDT). The study calculated strong binding energy values for Alpidem with these proteins, further supporting its potential as a biologically active agent.

| Compound | Target Protein (PDB ID) | Docking Score / Binding Energy | Interacting Residues |

|---|---|---|---|

| GMA 10 | BcTSPO (4RYI) | -9.206 | Trp-51 nih.govresearchgate.net |

| Alpidem | MAO-A (2Z5X) | -8.00 kcal/mol | Not Specified |

| Alpidem | 4BDT | -9.60 kcal/mol | Not Specified |

Based on a review of the available scientific literature, there are no specific studies or documented hypotheses detailing the direct interactions of 2-bromo-N,N-dipropylacetamide or related ligands containing the N,N-dipropylacetamide moiety with enzymes involved in purine metabolism. Research in this specific area has not been prominently published.

The scientific literature does not currently provide specific evidence or hypotheses regarding the engagement of this compound or the N,N-dipropylacetamide functional group with G-Protein Coupled Receptors (GPCRs). While GPCRs are a major target for a wide array of ligands, a direct link to this particular chemical moiety has not been established in published research.

In Vitro Biochemical and Cellular Pathway Modulation

The N,N-dipropylacetamide moiety is integral to several high-affinity TSPO ligands. In vitro binding assays are essential for quantifying the affinity of these compounds for their target. The bifunctional chelate ligand CB256, when evaluated on membrane extracts from C6 rat glioma cells, demonstrated a strong affinity for TSPO, with values in the submicromolar range. nih.gov

In a series of novel N,N-disubstituted pyrazolopyrimidine acetamides, the compound GMA 10, which specifically contains the N,N-dipropyl acetamide structure, showed an exceptionally high binding affinity for TSPO. nih.gov Competitive binding assays revealed its potency, distinguishing it from other derivatives with different N-alkyl substituents. nih.gov

| Compound | Target | Cell Line/Preparation | Affinity (Ki) |

|---|---|---|---|

| CB256 | TSPO | C6 Glioma Cell Membranes | Submicromolar Range nih.gov |

| GMA 10 | TSPO | Not Specified | 0.18 nM nih.gov |

Certain ligands incorporating the N,N-dipropylacetamide moiety have demonstrated significant cytotoxic effects in vitro. The TSPO ligand CB256 was found to be a potent inhibitor of tumor cell growth. nih.gov Its cytotoxicity was evaluated against several cancer cell lines, including rat C6 glioma, cisplatin-sensitive A2780 human ovarian carcinoma, and cisplatin-resistant A2780cisR cells. nih.gov CB256 exhibited submicromolar efficacy against C6 glioma cells and, notably, was equally active against both cisplatin-sensitive and resistant ovarian cancer cell lines, suggesting a mechanism of action different from that of cisplatin. nih.gov

The unexpected and high cytotoxicity of CB256 (approximately 75 times greater than its precursor ligand) was investigated further. nih.gov The proposed mechanism involves the di(2-picolyl)amine moiety, which can coordinate with endogenous metal ions like copper. This complex is capable of causing significant DNA damage. Experiments using pET plasmid DNA confirmed that CB256 can induce both single- and double-strand DNA lesions, leading to its potent cytotoxic effect. nih.gov

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| CB256 | C6 Glioma | 0.27 ± 0.01 nih.gov | Induction of DNA single- and double-strand breaks nih.gov |

| CB256 | A2780 (Ovarian) | 9.02 ± 0.36 nih.gov | |

| CB256 | A2780cisR (Ovarian, Cisplatin-Resistant) | 9.21 ± 0.37 nih.gov |

Enzymatic Inhibition Studies (In Vitro)

There is no publicly available scientific literature detailing the in vitro enzymatic inhibition studies of this compound. While α-haloacetamides are recognized as a class of compounds that can act as affinity labels and suicide inhibitors by covalently modifying enzyme active sites, specific enzymes targeted by this compound, or the kinetics of such inhibition (e.g., IC₅₀ or Kᵢ values), have not been reported. mdpi.com General studies on α-bromoacetamides indicate they are highly reactive, with a short half-life in the presence of nucleophiles like glutathione, which suggests a potential for non-specific protein labeling. mdpi.com

Table 7.3.3.1: Summary of In Vitro Enzymatic Inhibition Data for this compound

No data available in the scientific literature.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization in Non-Clinical Contexts

No structure-activity relationship (SAR) studies for this compound or its analogs are available in the scientific literature. SAR studies are essential for optimizing a lead compound by systematically modifying its chemical structure to improve potency, selectivity, and other pharmacological parameters. For the this compound scaffold, such studies would typically involve:

Modification of the N,N-dipropyl group: Investigating the impact of altering the size, lipophilicity, and branching of the alkyl substituents on the amide nitrogen to understand the steric and hydrophobic requirements for target binding.

Replacement of the bromo group: Substituting the bromine atom with other halogens (e.g., chlorine) or different reactive groups to modulate the electrophilicity and reactivity of the compound. mdpi.com

Alterations to the acetamide backbone: Exploring the effects of adding substituents to the α-carbon to influence reactivity and binding interactions.

Table 7.4.1: Hypothetical SAR Modifications for the 2-bromo-N,N-dialkylacetamide Scaffold

This table is a hypothetical representation of potential SAR studies. No experimental data for this compound is available.

| Compound | Modification from Lead (this compound) | Rationale for Modification | Observed Activity (Hypothetical) |

| Analog 1 | N,N-diethyl | Decrease lipophilicity and steric bulk | Data Not Available |

| Analog 2 | N,N-dibutyl | Increase lipophilicity and steric bulk | Data Not Available |

| Analog 3 | 2-chloro-N,N-dipropylacetamide | Decrease electrophilic reactivity | Data Not Available |

| Analog 4 | N,N-diisopropyl | Introduce branching to probe pocket shape | Data Not Available |

Future Research Directions and Emerging Academic Applications

Exploration of Novel Reaction Pathways and Catalytic Transformations

The reactivity of the carbon-bromine bond in 2-bromo-N,N-dipropylacetamide makes it an ideal candidate for a variety of chemical transformations. Future research will likely focus on harnessing this reactivity through novel catalytic systems.

Photoredox catalysis, for instance, has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The development of new photocatalysts that can efficiently activate the C-Br bond of this compound could open doors to a range of new reactions. These might include cross-coupling reactions with various partners, such as boronic acids, amines, and thiols, to generate a library of functionalized N,N-dipropylacetamide derivatives.

Furthermore, transition metal catalysis offers another promising avenue. While palladium-catalyzed cross-coupling reactions have been explored for other α-haloamides, the use of more earth-abundant and less toxic metals like iron, copper, and nickel is a key area for future investigation. The development of catalytic systems based on these metals for reactions involving this compound would represent a significant advance in sustainable chemistry.

| Catalytic System | Potential Transformation | Significance |

| Photoredox Catalysis (e.g., Iridium or Ruthenium complexes) | α-Arylation, α-Alkylation, α-Vinylation | Mild reaction conditions, high functional group tolerance |

| Transition Metal Catalysis (e.g., Fe, Cu, Ni-based catalysts) | Cross-coupling with organometallic reagents | Use of earth-abundant metals, cost-effective synthesis |

| Dual Catalysis (e.g., Photoredox and Transition Metal) | Novel bond formations and multicomponent reactions | Access to complex molecular architectures in a single step |

Development of Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry, particularly atom economy, are increasingly central to modern synthetic chemistry. synquestlabs.comscilit.com Future research on this compound should prioritize the development of synthetic routes that are both efficient and environmentally friendly.

The traditional synthesis of α-bromoamides often involves the use of bromoacetyl bromide and an amine, a method that can generate stoichiometric amounts of waste. chemicalbook.com Alternative, more atom-economical approaches could involve the direct C-H bromination of N,N-dipropylacetamide. The development of selective and efficient catalytic systems for this transformation would be a significant step forward.

Moreover, the use of greener solvents and reaction conditions will be crucial. Exploring reactions in bio-based solvents, water, or even under solvent-free conditions will be a key research focus. The goal is to develop synthetic methodologies that minimize waste, reduce energy consumption, and avoid the use of hazardous reagents.

Expansion of this compound's Utility in Multicomponent Reactions

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. The electrophilic nature of the α-carbon and the potential for the amide group to participate in cyclization reactions make this compound an attractive component for the design of novel MCRs.

Future research could explore the use of this compound in reactions such as the Ugi or Passerini reactions, or in the development of entirely new MCRs. For example, a reaction involving an isocyanide, a nucleophile, and this compound could potentially lead to the synthesis of highly functionalized peptide-like structures. The discovery of new MCRs involving this building block would significantly expand its synthetic utility.

Advanced Applications in Material Science or Polymer Chemistry

The incorporation of functional groups into polymers can dramatically alter their physical and chemical properties. The reactive C-Br bond in this compound makes it a potential functional monomer or chain transfer agent in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP).

Future research could focus on the synthesis of polymers with pendant N,N-dipropylacetamido groups. These polymers could exhibit interesting properties, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. Furthermore, the bromo-functionalized end-groups of polymers synthesized using this compound as an initiator could be further modified to create block copolymers or to attach the polymers to surfaces, leading to the development of new functional materials.

| Potential Application Area | Role of this compound | Desired Outcome |

| Controlled Radical Polymerization | Initiator or chain transfer agent | Well-defined polymers with controlled molecular weight and architecture |

| Functional Monomer Synthesis | Precursor to a polymerizable derivative | Polymers with novel properties and functionalities |

| Surface Modification | Grafting agent to attach polymers to surfaces | Development of new coatings and functionalized materials |

Further In Vitro Mechanistic Studies of Related Biologically Active Analogues

While the biological activity of this compound itself is not well-documented, the α-haloamide motif is present in a number of biologically active molecules. These compounds often exert their effects through covalent modification of biological targets.

Future research should involve the synthesis of a library of analogues based on the this compound scaffold and the evaluation of their biological activity. For any active compounds discovered, detailed in vitro mechanistic studies will be crucial to understand their mode of action. This could involve identifying the protein targets, characterizing the nature of the covalent interaction, and elucidating the downstream biological consequences. Such studies could lead to the development of new therapeutic agents or chemical probes for studying biological processes. The investigation of halogenated marine natural products, for instance, has revealed a wide range of biological activities, providing a rationale for exploring the potential of synthetic analogues. mdpi.com

Q & A

Q. How do solvent choice and reaction conditions impact the regioselectivity of bromination in N,N-dipropylacetamide derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor electrophilic bromination at the α-carbon of the acetamide group. In contrast, non-polar solvents (e.g., toluene) may lead to side-chain bromination. Temperature control (0–5°C) further enhances regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.